![molecular formula C22H33ClN2O2 B12504915 2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)

2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gboxin is a small molecule that acts as an oxidative phosphorylation inhibitor, specifically targeting glioblastoma cells. It is known for its ability to rapidly and irreversibly compromise oxygen consumption in glioblastoma cells, making it a promising candidate for cancer treatment .

Preparation Methods

The preparation of Gboxin involves several steps:

Reaction of o-phenylenediamine with N-propionaldehyde: This step produces 2-ethyl-1H-benzimidazole.

N-alkylation reaction: The 2-ethyl-1H-benzimidazole is then reacted with chloroacetic acid-L-menthyl ester to generate 2-(2-ethyl-1H-benzimidazole) acetic acid-L-menthyl ester.

Methylation: Using methyl iodide, the benzimidazolium salt is formed.

Ion exchange: Finally, iodide ions are exchanged with chloride ions using an ion exchange resin to obtain the final product, Gboxin.

This method is advantageous due to its short process route, mild conditions, simple operation, low equipment requirements, high purity, and high yield, making it suitable for industrial production .

Chemical Reactions Analysis

Gboxin undergoes several types of chemical reactions:

Oxidation: Gboxin can be oxidized, affecting its efficacy and stability.

Reduction: Reduction reactions can alter the structure of Gboxin, impacting its activity.

Substitution: Gboxin can undergo substitution reactions, where functional groups are replaced, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gboxin has several scientific research applications:

Cancer Treatment: Gboxin specifically inhibits the growth of primary mouse and human glioblastoma cells by targeting mitochondrial oxidative phosphorylation complexes.

Metabolic Studies: Gboxin’s ability to disrupt oxidative phosphorylation makes it a valuable tool for studying cancer cell metabolism and mitochondrial function.

Mechanism of Action

Gboxin exerts its effects by associating with mitochondrial oxidative phosphorylation complexes, relying on its positive charge and the proton gradient of the inner mitochondrial membrane. It inhibits the activity of F0F1 ATP synthase, leading to a rapid and irreversible compromise in oxygen consumption in glioblastoma cells . Gboxin-resistant cells require a functional mitochondrial permeability transition pore to regulate pH and impede Gboxin accumulation in the mitochondrial matrix .

Comparison with Similar Compounds

Gboxin is unique in its specific targeting of glioblastoma cells and its reliance on the proton gradient of the inner mitochondrial membrane. Similar compounds include:

Temozolomide: A standard drug for glioblastoma treatment, but with different mechanisms and higher toxicity.

Other OXPHOS Inhibitors: Compounds like oligomycin also inhibit oxidative phosphorylation but lack the specificity and efficacy of Gboxin.

Gboxin’s unique mechanism and specificity make it a promising candidate for targeted cancer therapy .

Properties

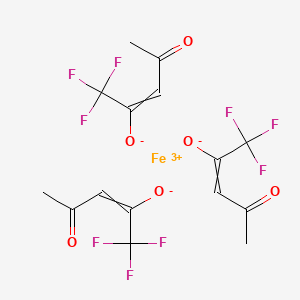

Molecular Formula |

C22H33ClN2O2 |

|---|---|

Molecular Weight |

393.0 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride |

InChI |

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

UBWVTCCKVGOTBG-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)

![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)

![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)